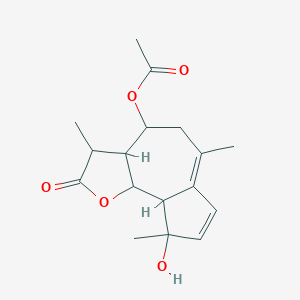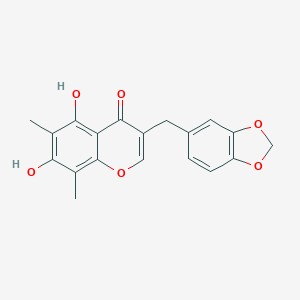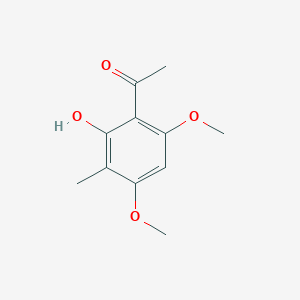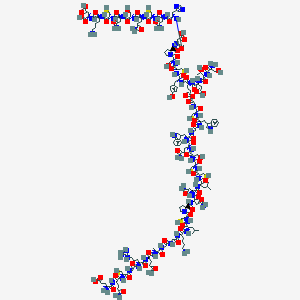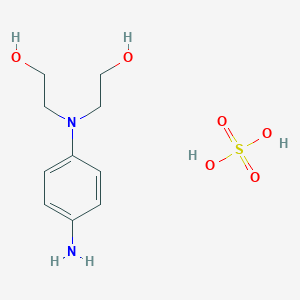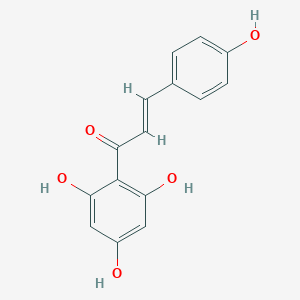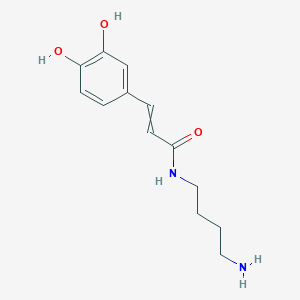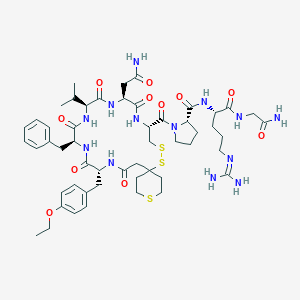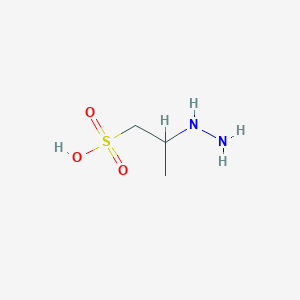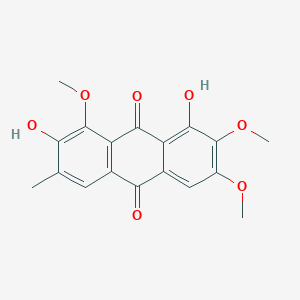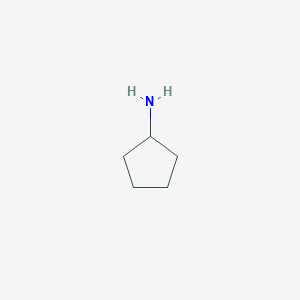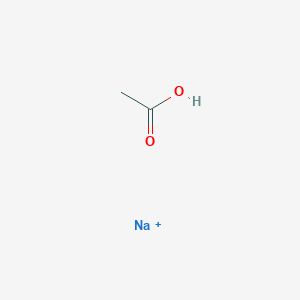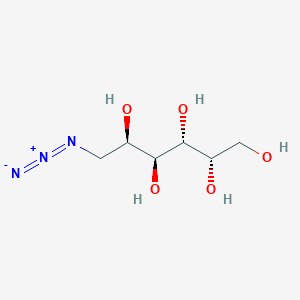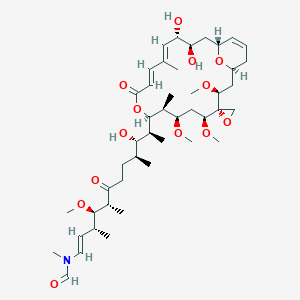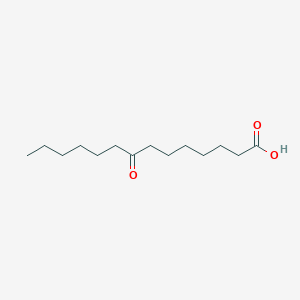
8-Oxotetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxotetradecanoic acid (8-oxo-14:0) is a fatty acid derivative that has gained attention in recent years due to its potential therapeutic applications. This molecule is a unique and versatile tool for studying lipid metabolism and oxidative stress. In
Mécanisme D'action
The mechanism of action of 8-oxotetradecanoic acid is not fully understood. However, it has been shown to inhibit the activity of acyl-CoA dehydrogenase, an enzyme involved in fatty acid beta-oxidation. This inhibition leads to an accumulation of fatty acids in cells. Additionally, 8-oxo-14:0 has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a transcription factor involved in lipid metabolism.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 8-oxotetradecanoic acid are complex and depend on the specific experimental conditions. In general, 8-oxo-14:0 has been shown to increase lipid accumulation in cells and inhibit fatty acid beta-oxidation. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties. These effects make it a potential therapeutic agent for various diseases, including metabolic disorders and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-oxotetradecanoic acid in lab experiments include its ability to inhibit fatty acid beta-oxidation and increase lipid accumulation in cells. This makes it a useful tool for studying the effects of lipid metabolism on various physiological processes. Additionally, 8-oxo-14:0 has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various diseases.
The limitations of using 8-oxotetradecanoic acid in lab experiments include its potential toxicity and the need for careful purification to ensure the purity of the final product. Additionally, the mechanism of action of 8-oxo-14:0 is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for research on 8-oxotetradecanoic acid. One potential area of research is the development of 8-oxo-14:0 as a therapeutic agent for metabolic disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 8-oxo-14:0 and its effects on lipid metabolism and oxidative stress. Finally, the potential toxicity of 8-oxotetradecanoic acid should be further investigated to ensure its safety for use in humans.
Conclusion
In conclusion, 8-oxotetradecanoic acid is a unique and versatile tool for studying lipid metabolism and oxidative stress. Its ability to inhibit fatty acid beta-oxidation and increase lipid accumulation in cells, as well as its anti-inflammatory and anti-oxidant properties, make it a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 8-oxotetradecanoic acid involves the oxidation of tetradecanoic acid (14:0) using potassium permanganate or other oxidizing agents. This reaction yields 8-oxo-14:0, which can be purified using chromatography techniques. The purity of the final product is crucial for its use in scientific research applications.
Applications De Recherche Scientifique
8-Oxotetradecanoic acid has been used as a tool for studying lipid metabolism and oxidative stress. It has been shown to inhibit fatty acid beta-oxidation and increase lipid accumulation in cells. This makes it a useful tool for studying the effects of lipid metabolism on various physiological processes. Additionally, 8-oxo-14:0 has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various diseases.
Propriétés
Numéro CAS |
39747-88-1 |
|---|---|
Nom du produit |
8-Oxotetradecanoic acid |
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
8-oxotetradecanoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |
Clé InChI |
WVTQGCAFSDHWMP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)CCCCCCC(=O)O |
SMILES canonique |
CCCCCCC(=O)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



